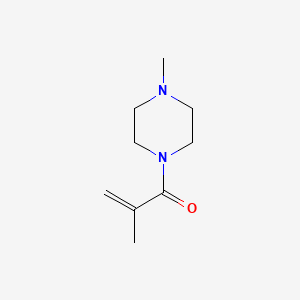
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4BrN3O2S and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a carbonitrile group attached to a pyrimidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile include:
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its reactivity and applications.
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: This compound has a tert-butyldimethylsiloxy group, which provides different steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFDKYSVUXQWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
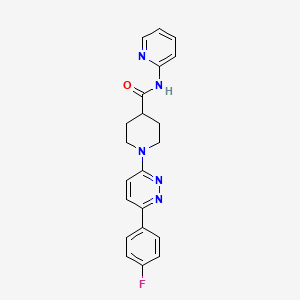
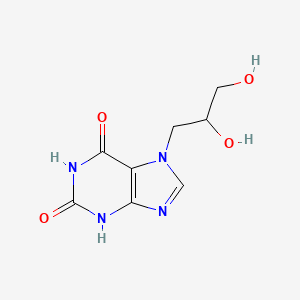
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2642506.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)
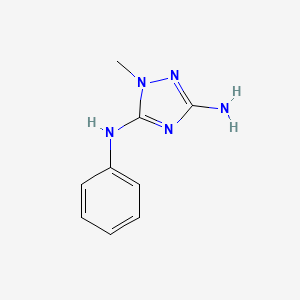
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2642514.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)
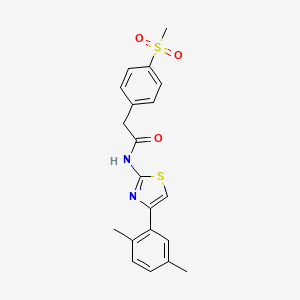
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)
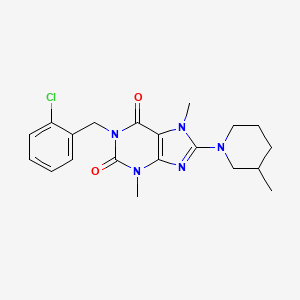
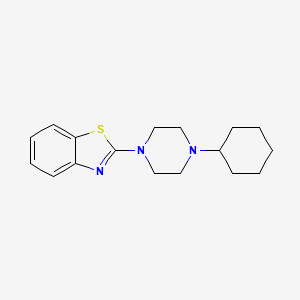
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)
